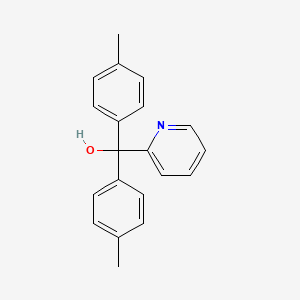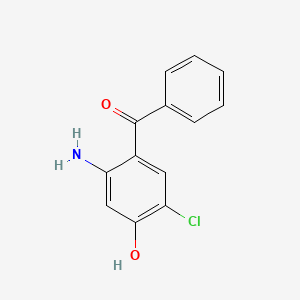![molecular formula C21H20O10 B13974369 1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone CAS No. 58316-48-6](/img/structure/B13974369.png)
1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone involves several steps. One common method includes the condensation of 3-acetyl-2,4,6-trihydroxyisobutyrophenone with formaldehyde . The reaction typically occurs in the presence of a catalyst such as aluminum chloride, under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols, using reducing agents such as sodium borohydride.
科学研究应用
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s multiple hydroxyl groups make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
作用机制
The mechanism of action of 1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s structure allows it to scavenge free radicals, thereby exerting antioxidant effects and protecting cells from oxidative damage .
相似化合物的比较
1,1’,1’‘,1’‘’-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakisethanone can be compared to other similar compounds, such as:
1,1’-(1,4-phenylene)bis(ethanone): This compound has a simpler structure with fewer hydroxyl groups, resulting in different chemical properties and reactivity.
1,1’-(2,4,6-trihydroxy-1,3-benzenediyl)bis(ethanone): Similar in structure but lacks the methylene bridge, affecting its stability and reactivity.
属性
CAS 编号 |
58316-48-6 |
|---|---|
分子式 |
C21H20O10 |
分子量 |
432.4 g/mol |
IUPAC 名称 |
1-[3-acetyl-5-[(3,5-diacetyl-2,4,6-trihydroxyphenyl)methyl]-2,4,6-trihydroxyphenyl]ethanone |
InChI |
InChI=1S/C21H20O10/c1-6(22)12-16(26)10(17(27)13(7(2)23)20(12)30)5-11-18(28)14(8(3)24)21(31)15(9(4)25)19(11)29/h26-31H,5H2,1-4H3 |
InChI 键 |
OQALYYVWRAPBOC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C)O)C(=O)C)O)O)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


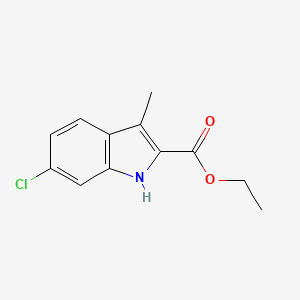
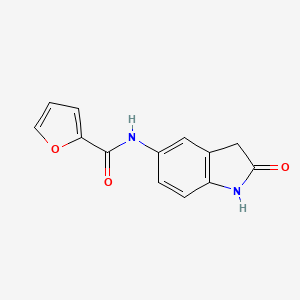
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)

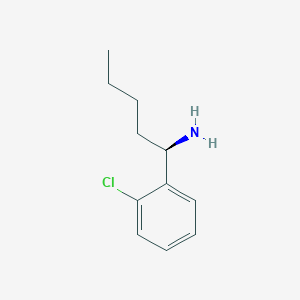

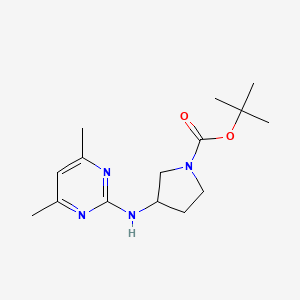
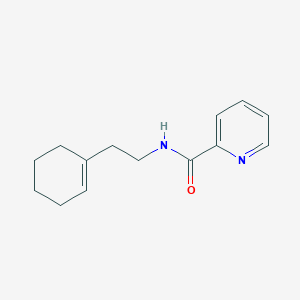

![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)
